molecular formula C4H2ClF3O B6317491 3,4,4-Trifluoro-3-butenoyl chloride CAS No. 145342-83-2

3,4,4-Trifluoro-3-butenoyl chloride

Cat. No.: B6317491
CAS No.: 145342-83-2
M. Wt: 158.50 g/mol
InChI Key: WYQNLASRIYMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trifluoro-3-butenoyl chloride (CAS 406-92-8) is a specialized fluorinated building block of interest in advanced chemical synthesis. With a molecular formula of C 4 H 2 ClF 3 O and a molecular weight of 158.506 g/mol, this compound features both a reactive acyl chloride group and a trifluorinated alkene moiety . This structure makes it a versatile precursor for introducing the 4,4,4-trifluoro-2-butenoyl functional group into target molecules. While direct applications for this specific compound are sparsely documented in public sources, its core structural unit is highly relevant in agrochemical research. For instance, the 4,4,4-trifluoro-2-butenoyl group is a critical component in Fluxametamide (CAS 928783-29-3), a known isoxazoline insecticide and acaricide that acts as a non-competitive antagonist of GABA receptors . This suggests potential utility for this compound in the synthesis of novel crop protection agents. More broadly, the incorporation of trifluoromethyl groups is a cornerstone of modern drug design . The -CF 3 group can profoundly influence a compound's properties, such as its metabolic stability, lipophilicity, and overall bioavailability . As such, this reagent may find application in medicinal chemistry programs aimed at discovering new pharmaceutical candidates, particularly as an intermediate for constructing more complex, fluorine-containing molecules. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3,4,4-trifluorobut-3-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3O/c5-3(9)1-2(6)4(7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQNLASRIYMXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trifluoro-3-butenoyl chloride typically involves the reaction of 3,4,4-Trifluorobutenoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction is usually performed at room temperature, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluoro-3-butenoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,4-Trifluorobutenoic acid.

    Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Addition Reactions: These reactions often require catalysts such as palladium or platinum complexes.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    3,4,4-Trifluorobutenoic Acid: Formed from hydrolysis.

    Complex Organic Molecules: Formed from addition reactions.

Scientific Research Applications

3,4,4-Trifluoro-3-butenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4,4-Trifluoro-3-butenoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic species, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Density (g/mL) Reactivity Notes
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 227.53 Cl at position 3, CF₃ at position 5 Not reported Not reported High electrophilicity due to CF₃; reacts with nucleophiles (e.g., amines, alcohols)
2,3,4-Trichloro-5-fluorobenzoyl chloride C₇HCl₃FO 247.44 Cl at positions 2,3,4; F at position 5 Not reported Not reported Steric hindrance from Cl reduces reactivity; stable under anhydrous conditions
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 190.57 F at positions 3,5; CH₃ at position 4 Not reported Not reported Moderate reactivity; methyl group may stabilize intermediates
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 CF₃SO₂ group 29–32 1.583 Highly reactive; used as a triflating agent
This compound (inferred) C₄H₂ClF₃O 158.51 F at positions 3,4; double bond at C3 Estimated 80–100* Estimated 1.3–1.5* High reactivity due to aliphatic chain and electron-withdrawing F substituents

*Estimated values based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 3,4,4-Trifluoro-3-butenoyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For fluorinated analogs, trifluoroacetic anhydride (TFAA) may act as both a solvent and catalyst. Reaction conditions (e.g., temperature, inert atmosphere) must be optimized to minimize side reactions such as hydrolysis or oligomerization. Post-synthesis, distillation under reduced pressure is recommended for purification .

Q. How should this compound be stored to prevent degradation?

Due to its acyl chloride functionality, this compound is moisture-sensitive. Store under inert gas (argon or nitrogen) in sealed, flame-resistant containers at temperatures below 4°C. Use molecular sieves or desiccants to maintain anhydrous conditions .

Q. What purification techniques are effective post-synthesis?

Fractional distillation (40–50°C at 10–15 mmHg) is commonly used. For trace impurities, column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) may be employed. Confirm purity via GC-MS or ¹⁹F NMR .

Q. What safety precautions are necessary due to its reactivity?

Handle in a fume hood with PPE (gloves, goggles, lab coat). Neutralize spills with sodium bicarbonate or dry sand. Avoid contact with water, alcohols, or amines, as violent exothermic reactions may occur .

Q. What are common applications in organic synthesis?

It serves as a fluorinated acylating agent for synthesizing amides, esters, and ketones. Its trifluorobutene moiety is valuable in developing bioactive molecules or materials with tailored electronic properties .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for this compound?

Contradictions in ¹H/¹⁹F NMR peaks may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ or DMSO-d₆) and standardize referencing (e.g., TMS for ¹H, CFCl₃ for ¹⁹F). Compare experimental data with computed spectra from density functional theory (DFT) models to validate assignments .

Q. What computational methods predict its reactivity in nucleophilic acyl substitution?

DFT calculations (B3LYP/6-31G*) can model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Solvent effects (e.g., dielectric constant of DCM) should be incorporated via polarizable continuum models (PCM) .

Q. How to analyze reaction byproducts when using this compound as an acylating agent?

Employ LC-MS or high-resolution mass spectrometry (HRMS) to identify byproducts like oligomers or hydrolyzed acids. Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation. Compare with control reactions lacking nucleophiles to isolate degradation pathways .

Q. What are the challenges in characterizing its stability under different temperatures?

Thermal decomposition (TGA/DSC) may release HF or COCl₂. Use sealed ampules for stability studies and monitor via FTIR for gas-phase byproducts. Accelerated aging tests (40–60°C) under inert conditions can extrapolate shelf-life .

Q. How to differentiate between possible tautomeric forms using spectroscopic methods?

Variable-temperature NMR can detect equilibrium shifts between enol and keto tautomers. IR spectroscopy (C=O vs. C-O stretches) and X-ray crystallography provide definitive structural evidence. Solvent polarity adjustments (e.g., hexane vs. DMSO) may stabilize specific forms .

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